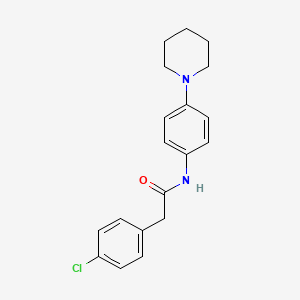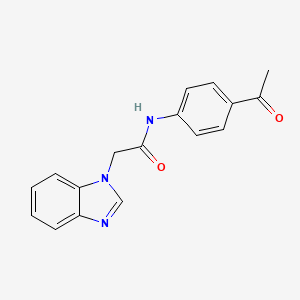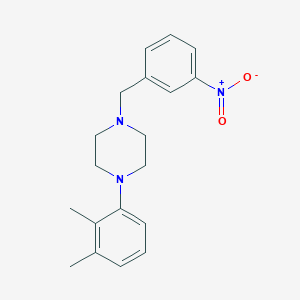![molecular formula C20H21N3O4 B5679693 (3aS,10aS)-2-[4-(methylcarbamoyl)pyridin-2-yl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5679693.png)
(3aS,10aS)-2-[4-(methylcarbamoyl)pyridin-2-yl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,10aS)-2-[4-(methylcarbamoyl)pyridin-2-yl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3aS*,10aS*)-2-{4-[(methylamino)carbonyl]pyridin-2-yl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid is 367.15320616 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Formation of the Benzoxepine Ring: This step may involve the use of reagents such as organolithium compounds to form the benzoxepine ring.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through condensation reactions involving suitable amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide can be used under basic conditions.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives with reduced carbonyl groups.
Substitution Products: Halogenated or alkylated derivatives with modified pyridine rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and protein-ligand binding due to its complex structure.
Drug Development: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for treating certain diseases, pending further research on its biological activity and safety profile.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A compound with a similar carbamate functional group.
Methyl carbamate: Another carbamate compound with a simpler structure.
Phenyl carbamate: A carbamate derivative with a phenyl group.
Uniqueness
Properties
IUPAC Name |
(3aS,10aS)-2-[4-(methylcarbamoyl)pyridin-2-yl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-21-18(24)13-6-7-22-17(8-13)23-10-15-11-27-16-5-3-2-4-14(16)9-20(15,12-23)19(25)26/h2-8,15H,9-12H2,1H3,(H,21,24)(H,25,26)/t15-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRNVLJECVIDFD-MGPUTAFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC(=NC=C1)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide](/img/structure/B5679610.png)
![ethyl 5-hydroxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5679615.png)
![4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5679620.png)
![8-(3,5-dimethylbenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5679621.png)
![1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5679623.png)
![3-methoxy-1-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5679630.png)
![(4S)-1-[(benzyloxy)acetyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5679646.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5679659.png)

![{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5679685.png)
![(3Z)-3-(HYDROXYIMINO)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B5679695.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5679717.png)
